Lipophilicity Difference vs. N-Acetyl-L-cysteine
N-D-Gluconoyl-L-cysteine exhibits a computed/experimental LogP of −2.46 [1], compared to N-acetyl-L-cysteine (NAC), which has a reported LogP between −0.6 and −0.1 at 23°C . This represents a difference of approximately 1.9 to 2.3 log units. Although the comparison is cross-study rather than from a single head-to-head experiment, the direction and magnitude of the difference are consistent with the substantially higher polarity of the pentahydroxy gluconoyl group relative to the acetyl group. The lower LogP of the target compound predicts markedly higher aqueous solubility and lower passive membrane permeability than NAC, making it suitable for applications requiring extracellular or aqueous-phase localization.
| Evidence Dimension | Calculated/experimental partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = −2.46 (SIELC proprietary algorithm) |
| Comparator Or Baseline | N-Acetyl-L-cysteine: LogP = −0.6 (Labshake, 23°C); XLogP = −0.13 (Guide to Pharmacology) |
| Quantified Difference | Δ LogP ≈ 1.9 to 2.3 log units (target compound more hydrophilic by ~80- to 200-fold in octanol–water partitioning) |
| Conditions | LogP values obtained from different sources; not a single head-to-head measurement. |
Why This Matters
For procurement decisions, this ~2 log unit lipophilicity gap means N-D-Gluconoyl-L-cysteine will partition into aqueous compartments far more extensively than NAC, directly impacting suitability for aqueous-phase biochemical assays, hydrophilic drug delivery scaffolds, or extracellular redox studies.
- [1] SIELC Technologies. N-D-Gluconoyl-L-cysteine — Compound Data Sheet (LogP −2.46). 2018. View Source
